molecular formula C21H22ClN7O B11103081 4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11103081
M. Wt: 423.9 g/mol
InChI Key: OLNVZNYQBGBPOH-OEAKJJBVSA-N
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Description

4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring, a morpholine group, and a chlorobenzylidene hydrazine moiety. These structural features contribute to its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where morpholine reacts with the triazine ring.

    Addition of the Chlorobenzylidene Hydrazine Moiety: The final step involves the condensation of 3-chlorobenzaldehyde with hydrazine to form the chlorobenzylidene hydrazine, which is then coupled with the triazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazine ring or the chlorobenzylidene group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring and the morpholine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild to moderate conditions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazine moiety.

    Reduction: Reduced forms of the triazine ring and chlorobenzylidene group.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool in biochemistry.

Medicine

Potential applications in medicine include the development of new therapeutic agents. The compound’s structure suggests it could be modified to enhance its pharmacological properties.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The triazine ring and hydrazine moiety are key functional groups that interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of interactions and modifications, making it a versatile tool in scientific research.

Properties

Molecular Formula

C21H22ClN7O

Molecular Weight

423.9 g/mol

IUPAC Name

2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22ClN7O/c1-15-5-7-18(8-6-15)24-19-25-20(27-21(26-19)29-9-11-30-12-10-29)28-23-14-16-3-2-4-17(22)13-16/h2-8,13-14H,9-12H2,1H3,(H2,24,25,26,27,28)/b23-14+

InChI Key

OLNVZNYQBGBPOH-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=CC=C4)Cl

Origin of Product

United States

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